molecular formula C6H11IO3 B052107 (S)-Ethyl 3-hydroxy-4-iodobutanoate CAS No. 112100-39-7

(S)-Ethyl 3-hydroxy-4-iodobutanoate

Cat. No.: B052107
CAS No.: 112100-39-7
M. Wt: 258.05 g/mol
InChI Key: SMWBHOKQXGBYJN-YFKPBYRVSA-N
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Description

(S)-Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate typically involves the esterification of (S)-3-hydroxy-4-iodobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

(S)-Ethyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:

Scientific Research Applications

(S)-Ethyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

(S)-Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:

Biological Activity

(S)-Ethyl 3-hydroxy-4-iodobutanoate is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of current knowledge.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C6_{6}H10_{10}I O3_{3}. The presence of the iodine atom and the hydroxyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound has been documented using various methodologies. A notable approach involves the reaction of butanoate with sodium iodide in acetone, yielding the compound in high purity and yield (85%) .

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. The compound's structure allows it to act as a substrate or inhibitor in enzymatic reactions, which is crucial for its role in drug development .

Case Studies

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation .
  • Antimicrobial Properties : A study highlighted the antimicrobial activity of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary investigations into the neuroprotective effects of this compound have revealed promising results. In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death, indicating its potential utility in treating neurodegenerative diseases .

Research Findings

Study FocusFindingsReference
Antitumor ActivityInduces apoptosis in cancer cells via caspase activation
Antimicrobial PropertiesSignificant inhibition against various bacterial strains
Neuroprotective EffectsReduces oxidative stress-induced neuronal cell death

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and influence cellular pathways. Its iodinated structure may facilitate interactions with nucleophilic sites on proteins, leading to alterations in enzyme kinetics and metabolic pathways.

Properties

IUPAC Name

ethyl (3S)-3-hydroxy-4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBHOKQXGBYJN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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